molecular formula AsH2O3- B1235628 Dihydrogen arsenite CAS No. 14102-45-5

Dihydrogen arsenite

Cat. No.: B1235628
CAS No.: 14102-45-5
M. Wt: 124.936 g/mol
InChI Key: AQLMHYSWFMLWBS-UHFFFAOYSA-N
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Description

Dihydrogen arsenite refers to the chemical species derived from arsenious acid (H₃AsO₃), which dissociates in aqueous solutions to form H₂AsO₃⁻ (this compound) and HAsO₃²⁻. Arsenite compounds typically contain arsenic in the +3 oxidation state (As(III)), distinguishing them from arsenates (As(V), e.g., H₂AsO₄⁻). This compound is notable for its high toxicity and reactivity, particularly in biological systems, where it disrupts cellular processes by binding to thiol groups in proteins . While the term "this compound" is sometimes conflated with arsenate derivatives (e.g., ammonium dihydrogen arsenate, NH₄H₂AsO₄) due to nomenclature inconsistencies, this article focuses on As(III)-based compounds unless otherwise specified.

Properties

CAS No.

14102-45-5

Molecular Formula

AsH2O3-

Molecular Weight

124.936 g/mol

IUPAC Name

dihydrogen arsorite

InChI

InChI=1S/AsH2O3/c2-1(3)4/h2-3H/q-1

InChI Key

AQLMHYSWFMLWBS-UHFFFAOYSA-N

SMILES

O[As](O)[O-]

Canonical SMILES

O[As](O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Chemical Structure and Acidity

Dihydrogen arsenite (H₂AsO₃⁻) and its analogs differ in oxidation state, molecular geometry, and acid-base properties:

Compound Oxidation State Structure pKa Values (Aqueous) Key Interactions
This compound (H₂AsO₃⁻) As(III) Trigonal pyramidal pKa1: 9.2, pKa2: 12.1 Binds thiols, disrupts enzymes
Dihydrogen arsenate (H₂AsO₄⁻) As(V) Tetrahedral pKa1: 2.3, pKa2: 6.9 Competes with phosphate in ATP synthesis
Antimonite (SbO₂⁻) Sb(III) Trigonal pyramidal pKa1: ~11.5 Mimics arsenite in toxicity pathways
Dihydrogen phosphate (H₂PO₄⁻) P(V) Tetrahedral pKa1: 2.1, pKa2: 7.2 Essential metabolic ion; non-toxic

Key Insights :

  • As(III) in H₂AsO₃⁻ exhibits stronger nucleophilic reactivity due to its lone electron pair, enabling thiol binding in proteins. As(V) in H₂AsO₄⁻ mimics phosphate, disrupting ATP synthesis .
  • Antimonite (SbO₂⁻) shares structural and toxicological parallels with arsenite, suppressing cell differentiation and activating similar gene pathways (e.g., oncostatin M, ephrins) .
Adsorption and Environmental Behavior

Arsenite and arsenate exhibit divergent adsorption mechanisms on mineral surfaces, impacting environmental remediation strategies:

Compound Adsorption on Ferrihydrite (pH 4.6–9.2) Net Ion Release Affected by Competing Anions
H₂AsO₃⁻ (arsenite) Lower adsorption at low pH; releases H⁺ Hydronium (H⁺) Less interference from PO₄³⁻
H₂AsO₄⁻ (arsenate) Higher adsorption across pH; releases OH⁻ Hydroxide (OH⁻) Competes with PO₄³⁻

Key Insights :

  • Arsenite’s adsorption is pH-dependent and less efficient than arsenate, complicating its removal from water. Dihydrogen phosphate (H₂PO₄⁻) interferes minimally with arsenite detection but competes with arsenate .

Key Insights :

  • Sodium arsenite interacts with >3x more genes than sodium arsenate, reflecting its broader toxic impact .
  • Both arsenite and antimonite suppress keratinocyte differentiation, implicating shared signaling pathways (e.g., corticosteroids, ephrins) .
Detection and Remediation

Sensors and adsorbents exploit structural differences between arsenite and analogs:

Method Target Compound Selectivity Over Similar Anions Detection Limit Reference
Mo(VI)-based sensor AsO₂⁻ (arsenite) No interference from H₂PO₄⁻, NO₃⁻ 0.1 ppm
Ferrihydrite adsorption AsO₃³⁻ (arsenite) Effective at pH > 8 N/A

Key Insights :

  • Molybdenum complexes selectively detect arsenite via oxo-bridged dimerization, unaffected by dihydrogen phosphate .
  • Solid-phase extraction using silica-immobilized Mo(VI) complexes efficiently removes arsenite from water .

Key Insights :

  • Phosphate derivatives dominate markets due to low toxicity and metabolic roles, contrasting with arsenite’s declining use .

Q & A

Basic: What analytical methods effectively detect dihydrogen arsenite (H3_33​AsO3_33​) in aqueous solutions while minimizing interference from co-occurring anions?

Answer:
To mitigate interference, use anion-spiking experiments with fluoride, acetate, dihydrogen phosphate, and nitrate. Calibrate detection systems (e.g., ion chromatography or spectrophotometry) using pre-treated samples. For validation, compare recovery rates of spiked arsenite/phosphate concentrations against reference standards. Evidence shows that anions like dihydrogen phosphate do not significantly interfere with arsenite detection when protocols are optimized . Tabulate results to validate precision (e.g., Tables S7/S8 in referenced studies).

Advanced: How can adsorption parameters for this compound removal be optimized using nanomaterials, and which isotherm models best interpret experimental data?

Answer:

Synthesize nano-adsorbents (e.g., nano-γ-alumina) with high surface area (201.53 m²/g) and small particle size (22–36 nm) .

Vary experimental conditions :

  • pH (optimal range: 5–7 for arsenite adsorption)
  • Initial concentration (test up to 10 mg/L for >97% recovery)
  • Contact time (kinetic studies to determine equilibrium).

Apply isotherm models :

  • Langmuir : Best fit for monolayer adsorption (max capacity: 40 mg/g) .
  • Freundlich : Suitable for heterogeneous surfaces.
  • Dubinin–Radushkevich : Assess adsorption energy (physisorption vs. chemisorption).

Table 1: Adsorption Parameters for Nano-γ-Alumina

ParameterValue
Surface Area201.53 m²/g
Particle Size22–36 nm
Max Adsorption (qₑ)40 mg/g (Langmuir model)
Optimal pH5–7

Advanced: How should researchers design experiments to ensure reproducibility in this compound studies?

Answer:

  • Documentation : Archive protocols, raw data, and processed results using standardized templates (e.g., electronic lab notebooks) .
  • Validation : Replicate experiments under identical conditions (pH, temperature, reagent purity) and include negative controls.
  • Peer review : Align methods with criteria from referees (e.g., clarity in replication steps, data deposition standards) .
  • Statistical rigor : Use tools like R or Python for error analysis (e.g., confidence intervals for adsorption capacity measurements).

Advanced: How can contradictions in adsorption data across studies be resolved?

Answer:

Data normalization : Account for variables like adsorbent surface area and solution ionic strength.

Model cross-validation : Compare multiple isotherm models (Langmuir vs. Freundlich) to identify biases .

Meta-analysis : Aggregate datasets from public repositories (e.g., Figshare) and apply multivariate regression to isolate confounding factors .

Uncertainty quantification : Report standard deviations and confidence intervals for adsorption capacities (e.g., ±2.5 mg/g for qₑ values) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods for powder handling .
  • Storage : Keep in airtight containers away from reducers (e.g., organic compounds) to prevent volatile arsine gas formation.
  • Disposal : Comply with hazardous waste regulations (e.g., EPA guidelines) and neutralize residuals with ferric chloride before disposal .

Advanced: How can existing literature on this compound be synthesized to identify research gaps?

Answer:

Categorize sources : Group studies into "adsorption mechanisms," "toxicology," and "analytical methods" .

Critical appraisal : Evaluate methodological consistency (e.g., pH control in adsorption studies) and flag outliers.

Gap analysis : Use tools like VOSviewer to map keyword co-occurrence and identify underexplored areas (e.g., long-term stability of adsorbents) .

Advanced: What frameworks guide the formulation of rigorous research questions on this compound’s environmental impact?

Answer:

  • PICO Framework :
    • Population : Contaminated water systems.
    • Intervention : Nano-alumina adsorption.
    • Comparison : Activated carbon or iron oxides.
    • Outcome : Arsenite removal efficiency (%) .
  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant (e.g., "How does nano-alumina’s pore size affect arsenite kinetics?") .

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